6-氯-2-(氯甲基)烟酸甲酯

描述

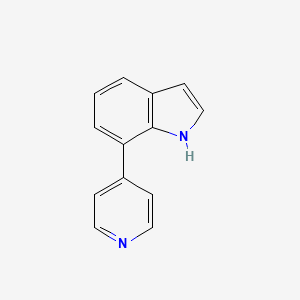

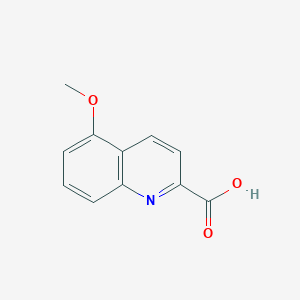

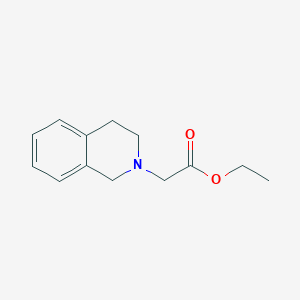

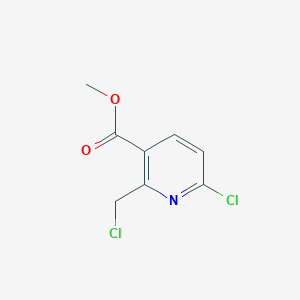

“Methyl 6-chloro-2-(chloromethyl)nicotinate” is a chemical compound with the molecular formula C8H7Cl2NO2 . It is available in a white to yellow solid form .

Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-2-(chloromethyl)nicotinate” is denoted by the InChI code: 1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 . This code provides a unique representation of its molecular structure. The molecular weight of this compound is 220.05 .Physical and Chemical Properties Analysis

“Methyl 6-chloro-2-(chloromethyl)nicotinate” is a white to yellow solid . It has a molecular weight of 220.05 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .科学研究应用

合成和化学性质

- 6-氯-2-(氯甲基)烟酸甲酯一直是合成复杂化学结构中感兴趣的课题。例如,Mulder 等人(2013 年)描述了其在抗感染剂合成中间体 6-氯-5-(三氟甲基)烟酸甲酯的安全且经济的合成中的应用,突出了其在三氟甲基化过程中的作用 (Mulder et al., 2013).

- 沈英中(2009 年)探索了涉及 2-氯烟酸的合成路线,得到了包括 6-氯-2-(氯甲基)烟酸甲酯在内的各种衍生物。这项研究强调了其在不同化学反应中的多功能性以及生产各种有用化合物的潜力 (Shen Ying-zhong, 2009).

在生物化学和药理学中的应用

- Kanomata 等人(2006 年)进行了一项关于具有 n吡啶并苯骨架的桥连烟酸酯合成的研究,证明该化合物在创建复杂的生物化学结构中的用途。本研究增加了对其在创建新型生物化学化合物中的应用的理解 (Kanomata et al., 2006).

- Pico 等人(1981 年)研究的类似化合物的药代动力学进一步突出了 6-氯-2-(氯甲基)烟酸甲酯在开发新的药理剂中的相关性 (Pico et al., 1981).

化学合成和修饰

- 该化合物一直是烟酸衍生物合成和修饰的关键,正如 Paine(1987 年)在他们关于从 3-氰基吡啶酮合成烟酸酯的工作中所展示的,反映了其在烟酸衍生物修饰中的作用 (Paine, 1987).

- 龙飞飞(2013 年)使用 6-氯烟酸(一种相关化合物)合成了 6-氯烟酸异烟肼。这证明了该化合物在合成结构相似且功能相关的衍生物中的潜力 (Long Fei-fe, 2013).

作用机制

安全和危害

“Methyl 6-chloro-2-(chloromethyl)nicotinate” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338). If experiencing respiratory problems or if eye irritation persists, seek medical attention immediately (P310) .

未来方向

As for future directions, it’s challenging to predict without specific context or research goals. The use and study of “Methyl 6-chloro-2-(chloromethyl)nicotinate” would likely depend on the needs of the chemical, pharmaceutical, or other relevant industries. For detailed future directions, it would be best to refer to recent scientific literature and trends in the field .

属性

IUPAC Name |

methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJJDUMNJRNYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732316 | |

| Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093879-99-2 | |

| Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。